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Compound of Interest

Compound Name: FSG67

Cat. No.: B15614015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide comprehensive protocols for the use of FSG67, a small-molecule

inhibitor of glycerol-3-phosphate acyltransferase (GPAT), in animal models. The information is

intended to assist in the design and execution of studies investigating metabolic diseases and

other conditions where GPAT inhibition is a therapeutic target.

Introduction to FSG67
FSG67 is a synthetic, small-molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT),

the enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of

glycerolipids, including triglycerides.[1][2] By inhibiting GPAT, FSG67 effectively reduces the

synthesis of lysophosphatidic acid, a precursor for both triglyceride and phospholipid synthesis.

[3] This mechanism of action makes FSG67 a valuable tool for studying the metabolic

consequences of reduced acylglyceride synthesis. Notably, FSG67 has been shown to inhibit

both GPAT1 and GPAT2 isoforms.[1]

In animal models, particularly in studies involving diet-induced obese (DIO) mice, FSG67 has

demonstrated significant effects on body weight, food intake, and insulin sensitivity.[1][2] It has

also been investigated for its role in liver regeneration and its interaction with cellular signaling

pathways.[4][5][6]
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FSG67 primarily functions by inhibiting GPAT, thereby reducing the acylation of glycerol-3-

phosphate to form lysophosphatidic acid. This action directly curtails the synthesis of

diacylglycerol and subsequently, triglycerides. This targeted inhibition of the glycerolipid

synthesis pathway leads to a range of metabolic effects.
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Caption: Mechanism of FSG67 in metabolic regulation.

Signaling Pathway of FSG67 in Liver Regeneration
(Acetaminophen Overdose Model)
In the context of acetaminophen (APAP)-induced liver injury, FSG67 has been shown to blunt

liver regeneration by affecting the GSK3β and Wnt/β-catenin signaling pathway.[4][5][6]
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Caption: FSG67's impact on liver regeneration signaling.

Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies of

FSG67.

Table 1: In Vitro Efficacy of FSG67
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Parameter Cell Line/System IC50 Value Reference

GPAT Inhibition
Isolated Mitochondrial

GPATs
24.7 ± 2.1 μM [7][8]

Total Mitochondrial

GPAT Activity
Isolated Mitochondria 30.2 μM [1][7][8]

GPAT1 Activity Isolated Mitochondria 42.1 μM [1][7][8]

Triglyceride Synthesis 3T3-L1 Adipocytes 33.9 μM [1]

Phosphatidylcholine

Synthesis
3T3-L1 Adipocytes 36.3 μM [1]

Oxidative Metabolism Mature Adipocytes 27.7 ± 4.4 μM [9]

Table 2: In Vivo Effects of FSG67 in Diet-Induced Obese (DIO) Mice
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Parameter
Dosage and
Administration

Animal Model Key Findings Reference

Body Weight 5 mg/kg/day, IP DIO Mice

Gradual 12%

weight loss,

primarily from fat

mass.

[1][2]

Food Intake 5 mg/kg/day, IP DIO Mice

Transient

hypophagia for

9-10 days.

[1][2]

Fat Oxidation 5 mg/kg/day, IP DIO Mice
Enhanced fat

oxidation.
[1][2]

Glucose

Tolerance

Chronic

treatment
DIO Mice

Increased

glucose

tolerance and

insulin sensitivity.

[1]

Gene Expression
Chronic

treatment
DIO Mice

Decreased

expression of

lipogenic

enzymes in white

adipose tissue

and liver.

[1]

Hypothalamic

Neuropeptides

Acute and

Chronic

treatment

DIO Mice

Decreased

expression of

orexigenic

neuropeptides

AgRP and NPY.

[1]

Acute Body

Weight Change

20 mg/kg, single

dose, IP
DIO Mice

4.3% ± 0.5%

body weight loss.
[1][7]

Acute Energy

Intake

20 mg/kg, single

dose, IP
DIO Mice

Reduced to 33%

of vehicle

control.

[1]
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Table 3: Effects of FSG67 in an Acetaminophen (APAP) Overdose Model

Parameter
Dosage and
Administration

Animal Model Key Findings Reference

Hepatocyte

Proliferation

20 mg/kg at 3,

24, and 48h

post-APAP, IP

Mice

Reduced

expression of

proliferating cell

nuclear antigen

(PCNA).

[4][5][6]

GSK3β

Phosphorylation

20 mg/kg at 3,

24, and 48h

post-APAP, IP

Mice

Dramatically

decreased at 24

hours.

[4][5][6]

Cyclin D1

Expression

20 mg/kg at 3,

24, and 48h

post-APAP, IP

Mice
Reduced

expression.
[4][5][6]

Experimental Protocols
Animal Models

Diet-Induced Obesity (DIO) Model: Male C57BL/6J mice are typically used. Obesity is

induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks,

starting at around 6-8 weeks of age.[1]

Lean Control Model: Age-matched male C57BL/6J mice are fed a standard chow diet.[1]

Acetaminophen (APAP) Overdose Model: Mice are administered a toxic dose of APAP (e.g.,

300 mg/kg) to induce acute liver injury.[4][5][6]

FSG67 Preparation and Administration
Preparation: FSG67 is dissolved in a suitable vehicle. For in vivo studies, this is often

glucose-free RPMI 1640 or phosphate-buffered saline (PBS).[1] The solution may require

neutralization with NaOH.[1] For studies involving APAP, FSG67 has been dissolved in

DMSO.[5]
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Administration Route:

Intraperitoneal (IP) Injection: This is the most common route for systemic administration in

the cited studies.[1][4][5]

Intracerebroventricular (ICV) Injection: For investigating direct central nervous system

effects, ICV administration can be used.[1][2]

Dosage:

Chronic Obesity Studies: A daily dose of 5 mg/kg (IP) has been shown to be effective in

producing gradual weight loss in DIO mice.[1][2]

Acute Studies: A single dose of 20 mg/kg (IP) has been used to study acute effects on

food intake and body weight.[1]

APAP Overdose Studies: Doses of 20 mg/kg (IP) administered at multiple time points post-

APAP have been used.[4][5][6]
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Caption: Workflow for a chronic obesity study using FSG67.
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Key Experimental Methodologies
Indirect Calorimetry: To measure whole-body metabolism, including oxygen consumption

(VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy

expenditure.[1]

Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): To assess glucose

homeostasis and insulin sensitivity.[1]

Real-Time PCR (RT-PCR): To quantify gene expression levels of lipogenic enzymes,

neuropeptides, and other targets in tissues like the liver, white adipose tissue, and

hypothalamus.[1]

Histology: To examine lipid accumulation in tissues such as the liver and adipose tissue.[1] In

the APAP model, histology is used to assess liver necrosis and cell proliferation (e.g., PCNA

staining).[4][5]

Western Blotting: To measure protein levels and phosphorylation status, for example, of

GSK3β and β-catenin in the liver regeneration model.[5]

Important Considerations
Vehicle Selection: The choice of vehicle for FSG67 administration is crucial and should be

reported. Both aqueous-based (RPMI, PBS) and organic-based (DMSO) vehicles have been

used.[1][5]

Toxicity: Existing studies suggest a lack of in vivo toxicity at the tested doses; however,

researchers should always monitor for signs of adverse effects.[1]

Pharmacokinetics: Detailed pharmacokinetic studies of FSG67 are not extensively reported

in the provided search results. The ability of FSG67 to cross the blood-brain barrier for its

central effects requires further investigation.[1]

Pair-Fed Controls: In studies involving effects on food intake, including a pair-fed control

group is essential to distinguish the direct metabolic effects of FSG67 from those secondary

to reduced food consumption.[1]
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By following these guidelines and protocols, researchers can effectively utilize FSG67 as a tool

to investigate the roles of GPAT and glycerolipid synthesis in various physiological and

pathological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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